2-(Ethyldimethylsilyl)benzo[d]thiazole
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Overview
Description
2-(Ethyldimethylsilyl)benzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 2-(Ethyldimethylsilyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with ethyldimethylchlorosilane under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-(Ethyldimethylsilyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or thioether.
Scientific Research Applications
2-(Ethyldimethylsilyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is employed as a precursor in the synthesis of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Ethyldimethylsilyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-(Ethyldimethylsilyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(Methylthio)benzo[d]thiazole: This compound has a similar structure but with a methylthio group instead of the ethyldimethylsilyl group. It exhibits different biological activities and chemical reactivity.
2-(Phenylthio)benzo[d]thiazole: This derivative has a phenylthio group and is known for its potent antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C11H15NSSi |
---|---|
Molecular Weight |
221.40 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl-ethyl-dimethylsilane |
InChI |
InChI=1S/C11H15NSSi/c1-4-14(2,3)11-12-9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3 |
InChI Key |
JIMDKTJHFRSQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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